molecular formula C24H29Cl2NO B1663074 (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride CAS No. 371980-98-2

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

Número de catálogo: B1663074
Número CAS: 371980-98-2
Peso molecular: 418.4 g/mol
Clave InChI: OHRDCQFCAWLDBP-SBUREZEXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SB-612111 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida por la introducción de grupos funcionales específicos. Los pasos clave incluyen:

    Formación de la estructura central: Esto involucra la ciclización de un compuesto precursor para formar el núcleo de benzociclohepteno.

    Introducción de la porción de piperidina: Este paso involucra la reacción de la estructura central con un derivado de piperidina.

    Modificaciones de grupos funcionales:

Métodos de Producción Industrial

La producción industrial de SB-612111 probablemente involucraría la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de catalizadores más eficientes, la optimización de las condiciones de reacción y la escalado de las reacciones a escala industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

SB-612111 puede sufrir varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen las formas oxidadas o reducidas de SB-612111, así como derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Overview

The compound (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol; hydrochloride, commonly referred to as SB-612111, is a selective nociceptin/orphanin FQ peptide (NOP) receptor antagonist. This compound has garnered attention for its potential applications in various fields including pharmacology, neuroscience, and pain management.

Pain Management

SB-612111 has been extensively studied for its role in pain modulation. As a selective antagonist of the NOP receptor, it has shown promise in blocking the pronociceptive effects of nociceptin. This action can be particularly beneficial in managing conditions characterized by chronic pain and hyperalgesia. Research indicates that SB-612111 can enhance the analgesic effects of opioids like morphine in morphine-tolerant models and mitigate hyperalgesia in inflammatory pain scenarios .

Depression and Mood Disorders

The compound's ability to modulate nociceptin signaling suggests potential therapeutic applications in treating mood disorders such as depression. Studies have demonstrated that antagonizing the nociceptin receptor can lead to antidepressant-like effects in animal models . This opens avenues for developing new antidepressant therapies that target the nociceptin system.

Behavioral Studies

Research involving SB-612111 has also explored its effects on feeding behavior and stress responses. For instance, it has been shown to decrease binge eating behaviors in high-fat diet models by modulating the NOP receptor pathways involved in appetite regulation . Furthermore, studies have linked nociceptin signaling to stress-induced behaviors, suggesting that SB-612111 may help elucidate the neurobiological mechanisms underlying stress and anxiety disorders.

Case Study 1: Pain Modulation

In a study by Zaratin et al. (2004), SB-612111 was administered to assess its impact on nociception and opioid tolerance. The results indicated that the compound effectively blocked nociceptin-induced hyperalgesia and enhanced morphine efficacy in animals with established tolerance to opioids. These findings underscore the potential of SB-612111 as a co-treatment option for patients with chronic pain who exhibit reduced responsiveness to standard opioid therapies .

Case Study 2: Antidepressant Effects

Rizzi et al. (2007) conducted pharmacological characterization of SB-612111 in vivo to evaluate its antidepressant potential. The study found that administration of SB-612111 resulted in significant reductions in depressive-like behaviors in rodent models subjected to stressors. This research supports the hypothesis that targeting nociceptin receptors may provide a novel approach for developing antidepressant medications .

Mecanismo De Acción

SB-612111 ejerce sus efectos al unirse al receptor de nociceptina, bloqueando así la acción de la nociceptina, un neuropéptido involucrado en la modulación del dolor y las respuestas al estrés. Al antagonizar este receptor, SB-612111 puede prevenir el desarrollo de hiperalgesia y exhibir efectos antidepresivos. Los objetivos moleculares incluyen el receptor de nociceptina y las vías de señalización asociadas .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

SB-612111 es único debido a su alta potencia y selectividad para el receptor de nociceptina, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas. Su capacidad para prevenir la hiperalgesia y exhibir efectos antidepresivos lo distingue de otros compuestos similares .

Actividad Biológica

The compound known as (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol; hydrochloride, commonly referred to as SB-612111, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has garnered attention due to its potential applications in pain management and its effects on nociception.

  • Molecular Formula : C24H29Cl2NO
  • Molecular Weight : 418.4 g/mol
  • CAS Number : 371980-98-2
  • IUPAC Name : (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol

SB-612111 acts primarily as a selective antagonist at the NOP receptor. Its binding affinity is characterized by the following KiK_i values:

  • NOP receptor : 0.33 nM
  • μ-opioid receptor : 57.6 nM
  • κ-opioid receptor : 160.5 nM
  • δ-opioid receptor : 2109 nM

These values indicate a strong preference for the NOP receptor over other opioid receptors, which is crucial for its role in modulating pain pathways without significant opioid-related side effects .

Pain Modulation

Research has demonstrated that SB-612111 effectively antagonizes the pronociceptive actions of nociceptin in animal models. It has been shown to:

  • Potentiate Morphine Effects : In morphine-tolerant animals, SB-612111 enhances the analgesic effects of morphine, suggesting a potential role in managing opioid tolerance .
  • Block Hyperalgesia : The compound has been effective in blocking hyperalgesia in inflammatory pain models, indicating its utility in treating conditions characterized by heightened pain sensitivity .

Case Studies and Research Findings

  • In Vivo Studies : Rizzi et al. (2007) conducted studies that highlighted the pharmacological characterization of SB-612111 in vivo. Their findings indicated significant alterations in nociception and morphine tolerance when SB-612111 was administered alongside opioids .
  • In Vitro Studies : Spagnolo et al. (2007) provided insights into the in vitro effects of SB-612111 on NOP receptors and its potential implications for pain management strategies .

Comparative Analysis with Other Compounds

Compound NameNOP Receptor Affinity (nM)μ-Receptor Affinity (nM)Analgesic Effect
SB-6121110.3357.6Yes
Other NOP AntagonistsVariesVariesLimited

This table illustrates that while many compounds may exhibit some level of NOP receptor antagonism, SB-612111 demonstrates a superior affinity for the NOP receptor compared to μ-receptors, enhancing its profile as a candidate for pain management with reduced risk of addiction.

Propiedades

Número CAS

371980-98-2

Fórmula molecular

C24H29Cl2NO

Peso molecular

418.4 g/mol

Nombre IUPAC

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

InChI

InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1

Clave InChI

OHRDCQFCAWLDBP-SBUREZEXSA-N

SMILES

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl

SMILES isomérico

CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl

SMILES canónico

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl

Sinónimos

(-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-                              5H-benzocyclohepten-5-ol hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 2
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 4
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 5
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
Reactant of Route 6
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.